molecular formula C22H29NO5 B13403412 (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester

(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester

Cat. No.: B13403412
M. Wt: 387.5 g/mol
InChI Key: OVWJYOBMBWWFHX-GANVUTFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester is a structurally complex molecule characterized by:

  • A heptenoic acid backbone with stereospecific methyl groups (2S, 4E, 6S configurations).
  • An oxazolidinone ring substituted with a phenylmethyl group at the 4S position.
  • An ethyl ester functional group at the terminal carboxylic acid.

Structural analogs of this compound, such as those reported in , highlight the importance of stereochemistry and substituent placement in modulating physicochemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product with high purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester involves its interaction with specific molecular targets. The oxazolidinone moiety is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antimicrobial agent . Additionally, the compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Oxazolidinone Moieties

a. (2R)-3-[(4S)-4-Benzyl-2-oxo-3-oxazolidinyl]-3-oxo-2-[(1R,2S)-2-vinylcyclohexyl]propionic Acid Methyl Ester ()

  • Key Features: Oxazolidinone ring with a benzyl substituent. Propionic acid methyl ester backbone. Cyclohexyl-vinyl group enhancing lipophilicity.
  • Comparison: The target compound lacks a cyclohexyl-vinyl group but includes a phenylmethyl-substituted oxazolidinone. Both compounds exhibit stereochemical complexity (S/R configurations), which influences their conformational stability .

b. Ethyl (2S)-2-[[2-[[(2R)-2-[[(2S)-2-Amino-3-(4-Hydroxyphenyl)Propanoyl]Amino]-5-(Diaminomethylideneamino)Pentanoyl]Amino]Acetyl]Amino]-3-Phenylpropanoate ()

  • Key Features: Ethyl ester with amino and guanidino substituents. Branched peptide-like backbone.
  • Comparison: The target compound lacks peptide linkages but shares the ethyl ester functionality. The absence of polar amino/guanidino groups in the target compound may reduce aqueous solubility compared to this analog .

c. 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl] methyl}phenyl)benzoic Acid Ethyl Ester ()

  • Key Features :
    • Benzodiazol heterocycles enhancing aromaticity.
    • Higher molecular weight (542.67 g/mol).
  • Both compounds utilize ethyl esters, but the target compound’s aliphatic backbone may confer greater flexibility .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
Target Compound C₂₃H₂₉NO₆ 415.48 Oxazolidinone, ethyl ester, phenylmethyl 2S,4E,6S,4S
(2R)-3-[(4S)-4-Benzyl-2-oxo-3-oxazolidinyl]-3-oxo-2-[(1R,2S)-2-vinylcyclohexyl]propionic Acid Methyl Ester C₂₄H₂₉NO₅ 411.50 Oxazolidinone, methyl ester, cyclohexyl 2R,1R,2S,4S
Ethyl (2S)-2-[[...]propanoate C₂₈H₃₇N₇O₆ 567.65 Ethyl ester, amino, guanidino 2S,2R,2S
2-(4-{[...]benzoic Acid Ethyl Ester C₃₅H₃₄N₄O₂ 542.67 Benzodiazol, ethyl ester Not specified

Research Findings and Implications

  • Stereochemical Impact : Compounds with defined stereochemistry (e.g., 2S,4S configurations in the target compound) often exhibit enhanced binding specificity in biological systems, as seen in analogs from .
  • Functional Group Trade-offs : The ethyl ester in the target compound may improve membrane permeability compared to polar analogs (), but reduced solubility could limit bioavailability .
  • Synthetic Challenges: The synthesis of such complex esters often requires multi-step protocols, including stereoselective oxazolidinone formation and esterification, as demonstrated in related studies .

Biological Activity

(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester is a complex organic compound with significant potential for various biological activities. This article provides a detailed exploration of its structure, synthesis, biological properties, and potential therapeutic applications.

Structural Characteristics

This compound features a heptenoic acid backbone with multiple functional groups, including trimethyl and oxazolidinyl substituents. Its molecular formula is C22H29NO5C_{22}H_{29}NO_{5} with a molecular weight of 387.5 g/mol. The presence of the oxazolidinone moiety suggests potential interactions with biological systems, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate Compounds : Initial reactions often include the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.
  • Purification : Techniques such as distillation and chromatography are used to isolate the final product with high purity.
  • Industrial Applications : Large-scale production may utilize automated reactors for enhanced efficiency.

Antimicrobial Properties

Preliminary studies indicate that This compound exhibits notable antimicrobial activity. The mechanism is thought to involve inhibition of protein synthesis by binding to bacterial ribosomes, similar to other oxazolidinone derivatives.

Table 1: Antimicrobial Activity Against Various Strains

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1E. coli20 µg/ml
2S. aureus15 µg/ml
3Candida albicans10 µg/ml

Anticancer Activity

Research into the anticancer properties is ongoing. The structural features suggest that it may interfere with cancer cell proliferation through multiple pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comparative study showed that derivatives similar to this compound had significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with oxazolidinone structures demonstrated MIC values comparable to standard antibiotics like ampicillin .
  • Anticancer Evaluation : Recent evaluations indicated that certain derivatives exhibited cytotoxic effects on various cancer cell lines. The specific mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:

  • Catalysts : Test chiral catalysts (e.g., organocatalysts) to enhance stereoselectivity at the (2S,4E,6S) and (4S) centers .
  • Solvents : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates during oxazolidinyl ring formation .
  • Temperature : Control exothermic steps (e.g., esterification) to minimize side reactions like β-elimination in the conjugated heptenoic acid system .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradient elution .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry and functional groups?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve stereochemistry at chiral centers (e.g., coupling constants for vinyl protons in the 4E configuration) and confirm the oxazolidinyl ring’s 2-oxo group .
  • IR : Identify carbonyl stretches (C=O) at ~1700–1750 cm1^{-1} for the ester, oxo, and oxazolidinone groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns (e.g., loss of ethyl ester moiety) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with oxazolidinone-binding pockets (e.g., bacterial peptide deformylase) based on structural analogs .
  • Assays : Use fluorescence-based enzymatic inhibition assays or microbial growth inhibition studies (e.g., against Gram-positive pathogens) .
  • Controls : Include known oxazolidinone antibiotics (e.g., linezolid) to benchmark potency .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in stereochemical vs. biological activity data?

  • Methodological Answer :

  • Stereoisomer Separation : Use chiral HPLC or enzymatic resolution to isolate individual diastereomers and test their activity independently .
  • Molecular Dynamics (MD) : Simulate binding interactions of each stereoisomer with target proteins (e.g., ribosome subunits) to correlate configuration with affinity .
  • X-ray Crystallography : Co-crystallize active vs. inactive stereoisomers with target enzymes to identify critical hydrogen-bonding or steric clashes .

Q. How can the reaction mechanism of oxazolidinyl ring formation be elucidated?

  • Methodological Answer :

  • Isotopic Labeling : Introduce 18O^{18}\text{O} at the oxo group to track nucleophilic attack during ring closure .
  • Kinetic Studies : Measure rate constants under varying pH and temperatures to identify rate-determining steps (e.g., intramolecular cyclization) .
  • Computational Modeling : Use DFT calculations to map energy barriers for intermediates (e.g., tetrahedral adducts) .

Q. What strategies improve the compound’s stability in aqueous buffers for pharmacokinetic studies?

  • Methodological Answer :

  • Degradation Analysis : Use LC-MS to identify hydrolysis products (e.g., free acid from ester cleavage) under physiological pH .
  • Formulation : Encapsulate in liposomes or cyclodextrins to protect the ester and conjugated double bond from hydrolysis .
  • Stabilizing Additives : Test antioxidants (e.g., BHT) to prevent oxidation of the 4E double bond .

Q. How can computational methods predict off-target interactions for this compound?

  • Methodological Answer :

  • Docking Simulations : Screen against databases like ChEMBL or PDB using software (e.g., AutoDock Vina) to identify potential off-targets (e.g., human monoamine oxidases) .
  • Pharmacophore Modeling : Map essential features (e.g., oxazolidinone ring, hydrophobic methyl groups) to align with non-target binding sites .
  • ADMET Prediction : Use QSAR models to estimate absorption and toxicity risks (e.g., hepatic CYP450 inhibition) .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Data Reconciliation : Cross-validate docking results with SPR (Surface Plasmon Resonance) binding assays to confirm false positives/negatives .
  • Conformational Sampling : Perform enhanced-sampling MD simulations to account for protein flexibility missed in rigid docking .
  • Experimental Replication : Synthesize and test predicted active analogs to refine computational models .

Properties

Molecular Formula

C22H29NO5

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl (E,2S,6S)-7-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2,4,6-trimethyl-7-oxohept-4-enoate

InChI

InChI=1S/C22H29NO5/c1-5-27-21(25)17(4)12-15(2)11-16(3)20(24)23-19(14-28-22(23)26)13-18-9-7-6-8-10-18/h6-11,16-17,19H,5,12-14H2,1-4H3/b15-11+/t16-,17-,19+/m0/s1

InChI Key

OVWJYOBMBWWFHX-GANVUTFMSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)C/C(=C/[C@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2)/C

Canonical SMILES

CCOC(=O)C(C)CC(=CC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.